molecular formula C17H17N3O7 B11554125 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11554125
M. Wt: 375.3 g/mol
InChI Key: DSLWFXFEIOBADP-GIJQJNRQSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and nitrophenoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Conversion to an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrophenoxy group may also participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O7

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H17N3O7/c1-25-14-7-11(8-15(26-2)17(14)22)9-18-19-16(21)10-27-13-6-4-3-5-12(13)20(23)24/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+

InChI Key

DSLWFXFEIOBADP-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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